molecular formula C11H14FNO4S B13152394 Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester

Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester

Cat. No.: B13152394
M. Wt: 275.30 g/mol
InChI Key: BCURRONPCVLKQE-UHFFFAOYSA-N
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Description

Structure and Key Features
The compound "Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester" is a modified alanine derivative with three distinct structural motifs:

4-Fluorophenylsulfonyl Group: A sulfonyl group linked to a 4-fluorophenyl ring introduces electron-withdrawing properties, which may affect reactivity and binding interactions .

Methyl Ester: The terminal carboxyl group is esterified with methanol, improving lipophilicity and membrane permeability .

Characterization would likely employ NMR (1H, 13C, 19F) and mass spectrometry (MS) for structural confirmation .

Properties

Molecular Formula

C11H14FNO4S

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 2-[(4-fluorophenyl)sulfonylamino]-2-methylpropanoate

InChI

InChI=1S/C11H14FNO4S/c1-11(2,10(14)17-3)13-18(15,16)9-6-4-8(12)5-7-9/h4-7,13H,1-3H3

InChI Key

BCURRONPCVLKQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester typically involves multiple steps, starting with the preparation of the fluorophenyl sulfonyl chloride. This intermediate is then reacted with an alanine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques to ensure consistent product quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the alanine moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under the influence of reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its ability to modify biological molecules makes it a valuable tool in the study of biochemical pathways and mechanisms.

Medicine: In the medical field, the compound is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs or diagnostic agents.

Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism by which Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their activity. The fluorine atom enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares "Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester" with structurally related compounds from the evidence:

Compound Name Molecular Formula Key Substituents Melting Point/°C Applications/Properties Reference
Target Compound C₁₃H₁₆FNO₄S (inferred) 4-Fluorophenylsulfonyl, 2-methyl, methyl ester Not reported Likely bioactive (e.g., enzyme inhibition)
Metalaxyl (N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-alanine methylester) C₁₅H₂₁NO₄ Methoxyacetyl, 2,6-dimethylphenyl Not reported Fungicide (inhibits oomycete RNA synthesis)
Bicalutamide (C₁₈H₁₄F₄N₂O₄S) C₁₈H₁₄F₄N₂O₄S 4-Fluorophenylsulfonyl, cyano, trifluoromethyl Not reported Antiandrogen (prostate cancer therapy)
7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-β-alaninate C₂₆H₂₃NO₆S 4-Methylphenylsulfonyl, chromenyl ester Not reported Potential photolabile protecting group
Alanine-based peptide (CAS 100817-47-8) C₄₃H₇₀N₈O₁₁ Multiple 2-methylalanyl residues, methyl ester 1114.9±65.0°C (predicted) Peptide synthesis/antibiotic research

Key Comparative Insights

Electron-Withdrawing Effects :

  • The 4-fluorophenylsulfonyl group in the target compound and Bicalutamide enhances stability and binding affinity to hydrophobic pockets in proteins (e.g., androgen receptors in Bicalutamide) . In contrast, the 4-methylphenylsulfonyl group in ’s compound increases lipophilicity but reduces electronegativity .

Metalaxyl’s 2,6-dimethylphenyl group similarly restricts conformational flexibility, critical for its antifungal activity .

Esterification and Bioavailability :

  • The methyl ester in the target compound and Metalaxyl improves membrane permeability compared to free carboxylic acids. However, ester hydrolysis in vivo may limit half-life, a common issue in prodrug design .

Synthetic Complexity :

  • The peptide in requires multi-step solid-phase synthesis due to its complex structure, whereas the target compound and Metalaxyl can be synthesized in fewer steps via sulfonylation and esterification .

Biological Activity

Alanine, N-[(4-fluorophenyl)sulfonyl]-2-methyl-, methyl ester (CAS No. 208121-63-5) is a fluorinated derivative of alanine that has garnered attention due to its potential biological activities. This compound features a sulfonyl group and a fluorophenyl moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical structure can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}FNO4_4S
  • Molecular Weight : 275.30 g/mol
  • InChI Key : [To be provided]

Biological Activity Overview

Research into the biological activities of alanine derivatives has highlighted various mechanisms of action, particularly in antimicrobial and anticancer applications. The presence of the fluorine atom and the sulfonyl group may enhance the compound's interaction with biological targets.

Antimicrobial Activity

  • Mechanism of Action : The incorporation of a sulfonamide group often enhances the antimicrobial properties of compounds by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
  • Case Studies :
    • A study indicated that similar sulfonamide derivatives exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
    • In vitro assays showed that alanine derivatives could disrupt biofilm formation in pathogenic bacteria, suggesting a potential role in treating chronic infections .

Anticancer Activity

  • Cell Line Studies : Compounds structurally related to alanine have been tested for cytotoxicity against various cancer cell lines, including breast and colon cancer cells. Results indicated IC50_{50} values in the micromolar range, demonstrating moderate to high efficacy .
  • Mechanistic Insights : Research suggests that these compounds may induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50_{50} / MIC (µM)Reference
AntimicrobialE. coli, S. aureus5 - 20
AnticancerMCF-7 (breast cancer cells)15
AnticancerHCT116 (colon cancer cells)10

Structure-Activity Relationship (SAR)

The biological activity of alanine derivatives can often be correlated with their structural features:

  • Fluorination : The presence of fluorine is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
  • Sulfonamide Group : This functional group is critical for binding interactions with target proteins involved in metabolic pathways.

Q & A

Q. Why might NMR spectra show unexpected splitting patterns for the methyl ester group?

  • Methodological Answer : Dynamic rotational restriction of the ester moiety can cause non-equivalent methyl protons. Variable-temperature NMR (25–60°C) will coalesce peaks if hindered rotation is the cause. Alternatively, check for diastereomeric impurities via chiral HPLC (Chiralpak AD-H column) .

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